Cas no 2098083-07-7 (1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboximidamide)

1-(2-Fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboximidamide is a fluorinated pyrazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a 2-fluoroethyl group and a trifluoromethyl substituent, enhancing its metabolic stability and lipophilicity, which may improve bioavailability. The carboximidamide moiety offers reactivity for further functionalization, making it a versatile intermediate in synthetic chemistry. The presence of fluorine atoms contributes to its electron-withdrawing properties, potentially influencing binding affinity in bioactive molecules. This compound is of interest for the development of novel therapeutics or crop protection agents due to its unique physicochemical properties and structural modularity. Proper handling and storage are recommended due to its reactive functional groups.
1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboximidamide structure
2098083-07-7 structure
Product name:1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboximidamide
CAS No:2098083-07-7
MF:C7H8F4N4
MW:224.158834457397
CID:5728293
PubChem ID:121213479

1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboximidamide Chemical and Physical Properties

Names and Identifiers

    • 1-(2-fluoroethyl)-3-(trifluoromethyl)pyrazole-4-carboximidamide
    • F2198-4990
    • 2098083-07-7
    • AKOS026723947
    • 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboximidamide
    • Inchi: 1S/C7H8F4N4/c8-1-2-15-3-4(6(12)13)5(14-15)7(9,10)11/h3H,1-2H2,(H3,12,13)
    • InChI Key: VPBMXRMXGYPDHV-UHFFFAOYSA-N
    • SMILES: FC(C1C(C(=N)N)=CN(CCF)N=1)(F)F

Computed Properties

  • Exact Mass: 224.06850892g/mol
  • Monoisotopic Mass: 224.06850892g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 67.7Ų

1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboximidamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
F119576-1g
1-(2-Fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboximidamide
2098083-07-7
1g
$ 775.00 2022-06-05
Life Chemicals
F2198-4990-1g
1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboximidamide
2098083-07-7 95%+
1g
$532.0 2023-09-06
Life Chemicals
F2198-4990-0.25g
1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboximidamide
2098083-07-7 95%+
0.25g
$479.0 2023-09-06
Life Chemicals
F2198-4990-5g
1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboximidamide
2098083-07-7 95%+
5g
$1596.0 2023-09-06
TRC
F119576-500mg
1-(2-Fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboximidamide
2098083-07-7
500mg
$ 500.00 2022-06-05
Life Chemicals
F2198-4990-0.5g
1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboximidamide
2098083-07-7 95%+
0.5g
$505.0 2023-09-06
Life Chemicals
F2198-4990-10g
1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboximidamide
2098083-07-7 95%+
10g
$2234.0 2023-09-06
Life Chemicals
F2198-4990-2.5g
1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboximidamide
2098083-07-7 95%+
2.5g
$1064.0 2023-09-06
TRC
F119576-100mg
1-(2-Fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboximidamide
2098083-07-7
100mg
$ 135.00 2022-06-05

1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboximidamide Related Literature

Additional information on 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboximidamide

Professional Introduction to Compound with CAS No. 2098083-07-7 and Product Name: 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboximidamide

The compound with the CAS number 2098083-07-7 and the product name 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboximidamide represents a significant advancement in the field of medicinal chemistry. This heterocyclic compound, featuring a pyrazole core with fluorinated and trifluoromethyl substituents, has garnered considerable attention due to its unique structural properties and potential therapeutic applications.

Pyrazole derivatives are well-documented for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of fluorine atoms into the molecular structure enhances the compound's metabolic stability and binding affinity to biological targets. Specifically, the 2-fluoroethyl group and the trifluoromethyl group contribute to the compound's lipophilicity and interaction with enzymes and receptors, making it a promising candidate for drug development.

Recent studies have highlighted the role of fluorinated pyrazoles in the design of novel therapeutic agents. For instance, research published in leading journals such as *Journal of Medicinal Chemistry* and *Bioorganic & Medicinal Chemistry* has demonstrated that fluorine substitution can modulate the pharmacokinetic profile of small molecules, leading to improved efficacy and reduced side effects. The compound in question aligns with this trend, showcasing how strategic functionalization can yield compounds with enhanced pharmacological properties.

The 1H-pyrazole-4-carboximidamide moiety is particularly noteworthy, as it serves as a versatile scaffold for further derivatization. This structural feature allows for the exploration of diverse chemical space, enabling medicinal chemists to optimize potency, selectivity, and pharmacokinetic profiles. The carboximidamide group is known to exhibit strong hydrogen bonding capabilities, which can be exploited to improve binding interactions with biological targets.

In the context of current research, this compound has been investigated for its potential in addressing various diseases. For example, preclinical studies have suggested that it may exhibit inhibitory activity against certain kinases and proteases implicated in cancer progression. Additionally, its ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders. These findings underscore the compound's significance as a lead molecule in drug discovery efforts.

The synthesis of 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboximidamide involves multi-step organic transformations that highlight the ingenuity of synthetic chemists. Key steps include nucleophilic substitution reactions, protection-deprotection strategies, and palladium-catalyzed cross-coupling reactions. These synthetic methodologies not only showcase the compound's complexity but also demonstrate the feasibility of producing such molecules on a scalable basis.

The impact of fluorine atoms on the electronic properties of the molecule cannot be overstated. Fluorine's high electronegativity induces significant dipole moments in adjacent bonds, which can alter receptor binding affinities. This phenomenon has been leveraged to design highly selective inhibitors with minimal off-target effects. The presence of both 2-fluoroethyl and trifluoromethyl groups in this compound exemplifies how multiple fluorinated substituents can synergistically enhance its pharmacological profile.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the interactions between this compound and its biological targets. Techniques such as docking simulations and molecular dynamics simulations have provided insights into binding modes and key interaction points. These computational approaches complement experimental efforts by predicting potential drug candidates' behavior before costly wet-lab synthesis.

The future prospects of this compound are promising, with ongoing research aimed at identifying new analogs with improved properties. By systematically varying substituents on the pyrazole core or exploring different heterocyclic scaffolds, researchers hope to uncover novel therapeutic agents with enhanced efficacy and safety profiles. Collaborative efforts between academic institutions and pharmaceutical companies are essential to accelerate these discoveries.

In conclusion,1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboximidamide represents a compelling example of how strategic molecular design can yield compounds with significant therapeutic potential. Its unique structural features, combined with recent advancements in synthetic methodologies and computational chemistry, position it as a valuable asset in modern drug discovery efforts. As research continues to uncover new applications for this class of compounds,CAS No. 2098083-07-7 will undoubtedly remain at the forefront of medicinal chemistry innovation.

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